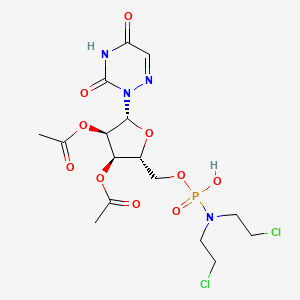
(2',3'-Di-O-acetyl-6-azauridine-5')-bis-(2-chloroethyl)amido-phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’,3’-Di-O-acetyl-6-azauridine-5’)-bis-(2-chloroethyl)amido-phosphoric acid is a synthetic compound that combines nucleoside analogs with alkylating agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Di-O-acetyl-6-azauridine-5’)-bis-(2-chloroethyl)amido-phosphoric acid typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using acetyl groups.
Introduction of Azido Group: The azido group is introduced at the 6-position of the uridine derivative.
Formation of Phosphoric Acid Derivative: The bis-(2-chloroethyl)amido-phosphoric acid moiety is synthesized separately and then coupled with the protected nucleoside.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azido group.
Reduction: Reduction reactions could convert the azido group to an amine.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the azido group.
Reduction: Amino derivatives.
Substitution: Substituted derivatives where the chloroethyl groups are replaced by nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for more complex molecules in synthetic organic chemistry.
Biology
In biological research, it may be used to study the effects of nucleoside analogs and alkylating agents on cellular processes.
Medicine
Industry
Could be used in the synthesis of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through the alkylation of DNA. The bis-(2-chloroethyl)amido-phosphoric acid moiety can form covalent bonds with DNA, leading to cross-linking and disruption of DNA function. This can trigger cell death, particularly in rapidly dividing cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
6-Azauridine: A nucleoside analog with antiviral properties.
Bis-(2-chloroethyl)amine: An alkylating agent used in chemotherapy.
Uniqueness
(2’,3’-Di-O-acetyl-6-azauridine-5’)-bis-(2-chloroethyl)amido-phosphoric acid combines the properties of nucleoside analogs and alkylating agents, potentially offering a dual mechanism of action that could enhance its therapeutic efficacy.
Propiedades
Número CAS |
20603-63-8 |
|---|---|
Fórmula molecular |
C16H23Cl2N4O10P |
Peso molecular |
533.3 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-[[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methoxy]phosphonamidic acid |
InChI |
InChI=1S/C16H23Cl2N4O10P/c1-9(23)30-13-11(8-29-33(27,28)21(5-3-17)6-4-18)32-15(14(13)31-10(2)24)22-16(26)20-12(25)7-19-22/h7,11,13-15H,3-6,8H2,1-2H3,(H,27,28)(H,20,25,26)/t11-,13-,14-,15-/m1/s1 |
Clave InChI |
IGQSSGGXXFGWDN-NMFUWQPSSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C(=O)NC(=O)C=N2)COP(=O)(N(CCCl)CCCl)O |
SMILES canónico |
CC(=O)OC1C(OC(C1OC(=O)C)N2C(=O)NC(=O)C=N2)COP(=O)(N(CCCl)CCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
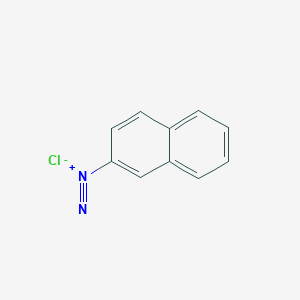
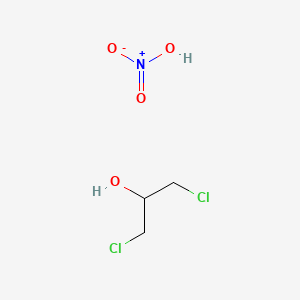

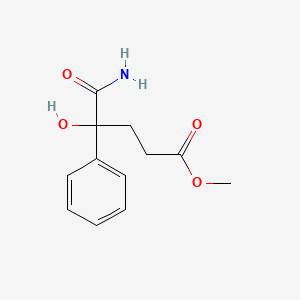

![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)

![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)
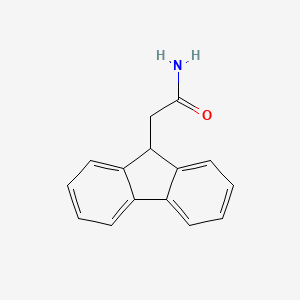
![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)
![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)

